molecular formula C12H23NO2 B13993876 (E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate

Cat. No.: B13993876
M. Wt: 213.32 g/mol
InChI Key: LQTWVCIRWXUXSW-UHFFFAOYSA-N
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Description

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate is an organic compound with the molecular formula C12H23NO2. It is characterized by the presence of an ester group and an imine group, making it a versatile molecule in organic synthesis. The compound is known for its unique structural features, which include a tert-butyl group and a 3,3-dimethylbutylideneamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate typically involves the condensation of tert-butyl 2-aminoacetate with 3,3-dimethylbutanal. The reaction is carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the formation of the imine bond. The reaction can be represented as follows:

[ \text{tert-butyl 2-aminoacetate} + \text{3,3-dimethylbutanal} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by the compound’s unique structural features, which allow it to participate in a variety of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,3-dimethylbutylideneamino)acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Ethyl 2-(3,3-dimethylbutylideneamino)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for studying steric effects in organic reactions and for designing molecules with specific reactivity profiles.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 2-(3,3-dimethylbutylideneamino)acetate

InChI

InChI=1S/C12H23NO2/c1-11(2,3)7-8-13-9-10(14)15-12(4,5)6/h8H,7,9H2,1-6H3

InChI Key

LQTWVCIRWXUXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC=NCC(=O)OC(C)(C)C

Origin of Product

United States

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